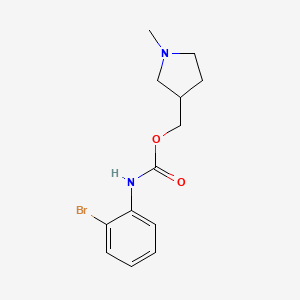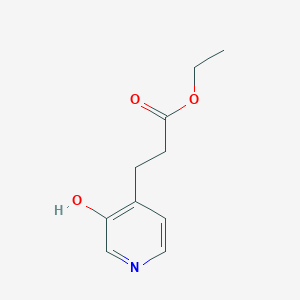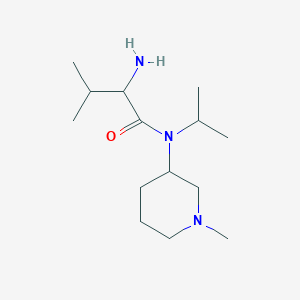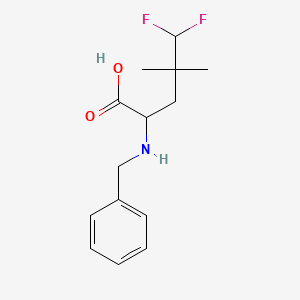
2-Amino-5-bromo-3-chloro-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-bromo-3-chloro-4-methylbenzoic acid is an organic compound with a complex structure that includes amino, bromo, chloro, and methyl groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-chloro-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-chloro-4-methylbenzoic acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromo-3-chloro-4-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups through reactions like Suzuki coupling, which involves the use of palladium catalysts and boronic acids.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted benzoic acids, esters, amides, and various derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Amino-5-bromo-3-chloro-4-methylbenzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-bromo-3-chloro-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, contributing to its diverse effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-bromo-5-methylbenzoic acid: Similar structure but lacks the chloro group.
2-Amino-5-bromobenzoic acid: Lacks both the chloro and methyl groups.
2-Amino-5-chloro-3-methylbenzoic acid: Lacks the bromo group.
Uniqueness
The uniqueness of 2-Amino-5-bromo-3-chloro-4-methylbenzoic acid lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. The presence of amino, bromo, chloro, and methyl groups allows for a wide range of modifications and interactions, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H7BrClNO2 |
|---|---|
Poids moléculaire |
264.50 g/mol |
Nom IUPAC |
2-amino-5-bromo-3-chloro-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrClNO2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,11H2,1H3,(H,12,13) |
Clé InChI |
OMTGNIPSJXGEML-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1Cl)N)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzoate](/img/structure/B14784502.png)
![4-[10,12-dioxo-12-[[(3S)-2-oxotetrahydrofuran-3-yl]amino]dodecoxy]-4-oxo-butanoic acid](/img/structure/B14784505.png)
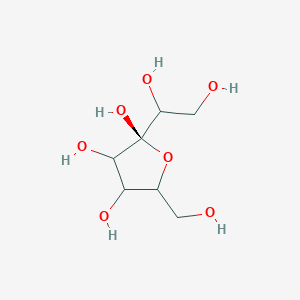
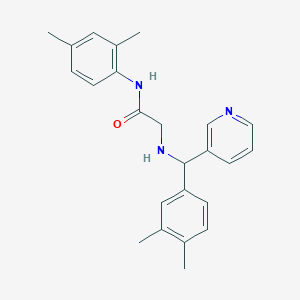
![1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2-{[3-(1-Methylethyl)[1,2,4]triazolo[4,3-A]pyridin-6-Yl]sulfanyl}benzyl)urea](/img/structure/B14784517.png)
![Glycine, N-[2-(methylseleno)benzoyl]-](/img/structure/B14784518.png)
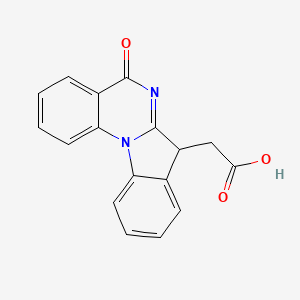
![Benzo[b]thiophen-3-yl-methylamine hydrochloride salt](/img/structure/B14784522.png)
![3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14784525.png)
